3,5-dimethylimidazolidin-4-one
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Overview
Description
3,5-Dimethylimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C5H10N2O It is a derivative of imidazolidinone, characterized by the presence of two methyl groups at the 3rd and 5th positions of the imidazolidinone ring
Mechanism of Action
Target of Action
1,4-Dimethyl-5-imidazolidinone is a member of the imidazolidinones, a class of 5-membered ring heterocycles Imidazolidinones are known to interact with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones .
Mode of Action
1,4-Dimethyl-5-imidazolidinone, like other imidazolidinones, works by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating further chemical reactions .
Biochemical Pathways
Imidazolidinones are key components in a variety of functional molecules and find applications in diverse areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Pharmacokinetics
It’s worth noting that 1,4-dimethyl-5-imidazolidinone is a polar solvent , which could influence its pharmacokinetic properties.
Result of Action
It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .
Action Environment
It can be used as a solvent for room temperature electrodeposition of magnesium in terms of chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethylimidazolidin-4-one typically involves the reaction of L-alanine methyl ester hydrochloride with methylamine in ethanol, followed by treatment with pivaldehyde in the presence of anhydrous magnesium sulfate and triethylamine . The reaction is carried out at room temperature, and the product is obtained after purification steps involving rotary evaporation and vacuum drying.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 4-oximinoimidazolidin-2-ones.
Reduction: Reduction reactions can convert 4-oximino derivatives to 4-imino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Major Products Formed:
Oxidation Products: 4-oximinoimidazolidin-2-ones.
Reduction Products: 4-imino derivatives.
Scientific Research Applications
3,5-Dimethylimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in various organic synthesis reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of other chemical compounds and materials with specific properties.
Comparison with Similar Compounds
4-Hydroxyaminoimidazolidin-2-ones: These compounds are structurally similar but have different functional groups at the 4th position.
4-Oximinoimidazolidin-2-ones: These are oxidation products of 3,5-dimethylimidazolidin-4-one and have distinct chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and catalytic properties. Its ability to act as a chiral catalyst in enantioselective synthesis sets it apart from other similar compounds .
Properties
IUPAC Name |
3,5-dimethylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7(2)3-6-4/h4,6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZBJFGUILDYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CN1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82044-01-7 |
Source
|
Record name | 3,5-dimethylimidazolidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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